Nsd3-IN-2

Description

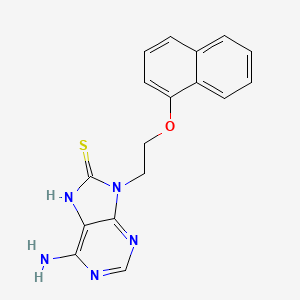

Structure

3D Structure

Properties

Molecular Formula |

C17H15N5OS |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

6-amino-9-(2-naphthalen-1-yloxyethyl)-7H-purine-8-thione |

InChI |

InChI=1S/C17H15N5OS/c18-15-14-16(20-10-19-15)22(17(24)21-14)8-9-23-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,10H,8-9H2,(H,21,24)(H2,18,19,20) |

InChI Key |

GVUYNDMPQWDKAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCN3C4=NC=NC(=C4NC3=S)N |

Origin of Product |

United States |

Foundational & Exploratory

Nsd3-IN-2: A Technical Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nuclear receptor-binding SET domain protein 3 (NSD3) has emerged as a critical player in the oncogenesis of various cancers, primarily through its role as a histone methyltransferase that modulates gene expression. Its overexpression and hyperactivity are linked to tumor progression, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanism of action of Nsd3-IN-2, a potent inhibitor of NSD3, in cancer cells. We will explore its impact on cellular signaling pathways, detail the experimental protocols for its evaluation, and present key quantitative data to support its preclinical profile.

The Role of NSD3 in Cancer

NSD3 is a member of the NSD family of histone lysine methyltransferases, which also includes NSD1 and NSD2. These enzymes are responsible for the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/2), epigenetic marks associated with active gene transcription.[1][2] NSD3 exists in different isoforms, with the long isoform (NSD3L) possessing the catalytic SET domain responsible for methyltransferase activity, and a short isoform (NSD3S) that lacks this domain but functions as an adaptor protein.[3][4]

Dysregulation of NSD3 has been implicated in a variety of cancers, including breast, lung, and pancreatic cancer.[4][5] Its oncogenic functions are multifaceted and include:

-

Transcriptional Regulation: By methylating H3K36, NSD3 influences the expression of genes involved in critical cellular processes such as cell division, apoptosis, and DNA repair.[1][2]

-

Non-Histone Protein Methylation: NSD3L can also methylate non-histone proteins, such as EGFR, leading to the activation of downstream signaling pathways like the ERK pathway.[3]

-

Scaffolding Functions: The catalytically inactive NSD3S isoform can act as a scaffold, interacting with proteins like MYC to influence their function.[1]

This compound: A Potent NSD3 Inhibitor

This compound has been identified as a potent inhibitor of NSD3. Its mechanism of action centers on the direct inhibition of NSD3's methyltransferase activity, leading to a reduction in H3K36 methylation. This, in turn, impacts gene expression and downstream cellular processes, ultimately inhibiting the growth and proliferation of cancer cells.

Quantitative Data

The following table summarizes the key quantitative data for this compound and another notable NSD inhibitor, BIX-01294.

| Compound | Target | IC50 (μM) | Cell Line(s) | Effect | Reference(s) |

| This compound | NSD3 | 17.97 | H460, H1299, H1650 (NSCLC) | Inhibits growth and proliferation | [1] |

| H460, H1299, H1560 (NSCLC) | Inhibits H3K36me3 expression (at 30 μM) | [1] | |||

| H460, H1299, H1560 (NSCLC) | Inhibits cell proliferation (at 50 μM) | [1] | |||

| BIX-01294 | NSD1 | 40 - 112 | In vitro | Inhibits H3K36 methylation | [6] |

| NSD2 | 40 - 112 | In vitro | Inhibits H3K36 methylation | [6] | |

| NSD3 | 40 - 112 | In vitro | Inhibits H3K36 methylation | [6] |

Impact on Cancer Cell Signaling Pathways

NSD3 is intricately involved in several key signaling pathways that are frequently dysregulated in cancer. By inhibiting NSD3, this compound can modulate these pathways to exert its anti-cancer effects.

EGFR Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a critical driver of cell proliferation and survival. NSD3L can directly methylate EGFR, leading to its activation and the subsequent stimulation of the downstream ERK signaling pathway.[3] Inhibition of NSD3 with this compound is expected to reduce EGFR methylation and dampen this pro-tumorigenic signaling cascade.

NOTCH Pathway

In breast cancer, NSD3L has been shown to interact with EZH2 and RNA polymerase II to promote the H3K36me2/3-dependent transactivation of genes involved in NOTCH signaling.[7] This activation of the NOTCH pathway is crucial for breast tumor initiation and metastasis. This compound, by blocking the methyltransferase activity of NSD3L, can potentially suppress this oncogenic signaling.

Cell Cycle Regulation (CDK Pathway)

NSD3 plays a role in cell cycle progression by regulating the expression of key cell cycle genes. For instance, in squamous cell carcinoma of the head and neck (SCCHN), NSD3 regulates the transcription of CDC6 and CDK2, which are important for the G1 to S phase transition.[8] In bladder and lung cancer, NSD3 knockdown leads to G2/M arrest through the regulation of CCNG1 and NEK7.[8] By inhibiting NSD3, this compound can induce cell cycle arrest, thereby halting cancer cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HOS, U2OS, MG-63) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 96 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the inhibitor concentration.[9]

Western Blot for Histone Modifications

This technique is used to detect changes in the levels of specific histone modifications, such as H3K36me2/3, following treatment with this compound.

Protocol:

-

Cell Lysis: Treat cancer cells with this compound for a designated time (e.g., 48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K36me2, H3K36me3, and total Histone H3 (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of H3K36me2/3 to total Histone H3.[10]

Xenograft Tumor Model

This in vivo model is used to assess the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule) or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

-

Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size.

-

Data Analysis: Plot the average tumor volume over time for each group to assess the effect of this compound on tumor growth. At the end of the study, tumors can be excised for further analysis (e.g., western blotting for H3K36 methylation).[11][12]

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an NSD3 inhibitor like this compound.

Conclusion

This compound represents a promising therapeutic agent for cancers driven by the dysregulation of NSD3. Its mechanism of action, centered on the inhibition of NSD3's methyltransferase activity, leads to the modulation of key oncogenic signaling pathways, resulting in the suppression of cancer cell proliferation and tumor growth. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and other NSD3-targeted therapies. The continued exploration of NSD3 inhibitors holds significant potential for the development of novel and effective treatments for a range of malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NSD3 – openlabnotebooks.org [openlabnotebooks.org]

- 3. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NSD3-Induced Methylation of H3K36 Activates NOTCH Signaling to Drive Breast Tumor Initiation and Metastatic Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Silencing of histone methyltransferase NSD3 reduces cell viability in osteosarcoma with induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]

- 11. researchgate.net [researchgate.net]

- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]

What is the function of Nsd3-IN-2?

An In-Depth Technical Guide on the Core Function of Nsd3-IN-2

Introduction to this compound

This compound is a potent small-molecule inhibitor of the Nuclear Receptor-Binding SET Domain Protein 3 (NSD3).[1] Its primary function is to suppress the enzymatic activity of NSD3, a histone methyltransferase that plays a critical role in gene regulation and has been identified as a potential oncogene in various cancers.[2][3][4] By inhibiting NSD3, this compound disrupts downstream cellular processes that contribute to cancer cell growth and proliferation, demonstrating anti-cancer activity, particularly in non-small cell lung cancer (NSCLC) cell lines.[1][2]

Target Profile: Nuclear Receptor-Binding SET Domain Protein 3 (NSD3)

NSD3, also known as WHSC1L1, is a member of the NSD family of histone lysine methyltransferases.[5][6] These enzymes are crucial for regulating chromatin structure and gene expression.[5]

-

Primary Enzymatic Function : The main role of NSD3 is to catalyze the addition of one or two methyl groups to histone H3 at lysine 36 (H3K36), generating H3K36me1 and H3K36me2.[2][3][5] This methylation is generally associated with a transcriptionally active chromatin state.[7][8]

-

Protein Isoforms : The NSD3 gene produces three main isoforms through alternative splicing:[2][3][4]

-

NSD3 Long (NSD3L) : The full-length protein which contains the catalytic SET domain responsible for its methyltransferase activity.[2][4]

-

NSD3 Short (NSD3S) : A truncated version that lacks the catalytic SET domain. It functions as an adaptor protein, notably by interacting with BRD4.[2][6][9]

-

WHISTLE : A less-studied isoform primarily found in the testis.[2][3]

-

-

Role in Cancer : The gene encoding NSD3 is located on chromosome 8p11-12, a region frequently amplified in breast, lung, and pancreatic cancers.[2][3][8] Overexpression or hyperactivity of NSD3 is linked to oncogenesis by altering gene expression programs that promote cell proliferation, survival, and metastasis.[5][6][10]

Mechanism of Action of this compound

This compound functions by directly inhibiting the histone methyltransferase activity of the NSD3L isoform. This inhibition prevents the methylation of H3K36, a key epigenetic mark.

-

Direct Inhibition : this compound acts as a potent inhibitor of NSD3's catalytic SET domain.[1]

-

Downstream Epigenetic Effect : The immediate molecular consequence of NSD3 inhibition is the reduction of H3K36 methylation levels. Treatment of cancer cells with this compound has been shown to decrease the expression of H3K36me3.[1]

-

Cellular Consequences : By altering the epigenetic landscape, this compound leads to the suppression of oncogenic gene expression. This results in the inhibition of cancer cell growth and proliferation.[1][2]

Caption: Mechanism of this compound inhibition of the NSD3 pathway.

Signaling Pathways and Cellular Processes Modulated by NSD3

This compound, by inhibiting its target, influences several critical cancer-related signaling pathways.

EGFR/ERK Signaling Pathway

NSD3 can directly methylate the Epidermal Growth Factor Receptor (EGFR), which enhances its kinase activity even without ligand binding. This leads to the activation of the downstream ERK signaling pathway, promoting cell proliferation.[2][3] Inhibition of NSD3 by this compound is expected to suppress this aberrant activation.

Caption: this compound intervenes in NSD3-mediated EGFR/ERK activation.

NOTCH Signaling and EMT

In breast cancer, NSD3-mediated H3K36 methylation has been shown to activate the NOTCH signaling pathway.[10] This activation promotes an epithelial-to-mesenchymal transition (EMT), expanding the population of cancer-initiating cells and driving tumor invasion and metastasis.[10] Targeting NSD3 with an inhibitor like this compound could therefore represent a strategy to suppress metastasis.[10]

Cell Cycle Regulation

NSD3 regulates the transcription of key cell cycle genes, including CDC6 and CDK2, which are necessary for the transition from the G1 to S phase.[2][3] Depletion of NSD3 can cause cell cycle arrest.[2][3] this compound likely mimics this effect, contributing to its anti-proliferative properties.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description | Source |

| IC₅₀ | 17.97 µM | The half maximal inhibitory concentration against NSD3 enzymatic activity. | [1] |

Table 2: Cellular Activity of this compound

| Cell Lines | Treatment | Effect | Source |

| H460, H1299, H1560 (NSCLC) | 30 µM; 48 h | Inhibition of H3K36me3 expression. | [1] |

| H460, H1299, H1560 (NSCLC) | 50 µM; 7-16 d | Inhibition of cell proliferation. | [1] |

| A549 (NSCLC) | 50 µM; 7-16 d | No inhibition of cell proliferation. | [1] |

Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay

This protocol is a representative method for measuring the enzymatic activity of NSD3 and assessing the inhibitory effect of compounds like this compound. It is based on the methodology described for NSD family enzymes.[11][12]

1. Objective: To quantify the methylation of a nucleosome substrate by recombinant NSD3 and determine the potency of this compound.

2. Materials:

-

Enzyme: Recombinant 6xHis-MBP-tagged NSD3 (e.g., C-terminal fragment 680–1437).[11][12]

-

Substrate: Recombinant mononucleosomes (e.g., 187 bp).[11]

-

Cofactor: S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).[11][12]

-

Inhibitor: this compound at various concentrations.

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM KCl, 30 mM MgCl₂, 10% Glycerol.[11]

-

Equipment: Liquid scintillation counter, SDS-PAGE apparatus, phosphorescence screen.

3. Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the reaction buffer, 3 µg of nucleosome substrate, and 1.7 µg of recombinant NSD3 enzyme.[11][12] For inhibition assays, pre-incubate the enzyme with varying concentrations of this compound for 15-30 minutes at room temperature.

-

Initiation: Start the methylation reaction by adding 1 µCi of ³H-SAM to the mixture.[11][12]

-

Incubation: Incubate the reaction at room temperature for 24 hours.[11][12] Note: Incubation times may need optimization based on enzyme activity.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Visualize the proteins by Coomassie blue staining to ensure equal loading.

-

Measure the incorporation of the radioactive methyl group ([³H]) into the histone H3 band using a liquid scintillation counter or by exposing the gel to a phosphorescence screen.[11][12]

-

-

Data Interpretation: Calculate the percentage of inhibition at each this compound concentration relative to a vehicle control (e.g., DMSO). Plot the results to determine the IC₅₀ value.

Caption: A simplified workflow for an in vitro HMT inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Molecular basis of nucleosomal H3K36 methylation by NSD methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

Nsd3-IN-2: A Technical Guide to its Role in Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nsd3-IN-2, a potent inhibitor of the histone methyltransferase NSD3. This document outlines the inhibitor's mechanism of action, its impact on histone methylation, and its potential therapeutic applications, particularly in the context of non-small cell lung cancer. Detailed experimental protocols and data are provided to support further research and development efforts.

Introduction to NSD3 and its Role in Histone Methylation

Nuclear Receptor Binding SET Domain Family Member 3 (NSD3), also known as WHSC1L1, is a histone methyltransferase that plays a crucial role in regulating gene expression. NSD3 specifically catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36). This modification is generally associated with active transcription and is integral to maintaining chromatin integrity.

Dysregulation of NSD3 activity, often through gene amplification or mutation, is implicated in various cancers, including breast, lung, and pancreatic cancer. The aberrant enzymatic activity of NSD3 leads to an altered epigenetic landscape, promoting oncogenic gene expression programs and driving tumor progression. NSD3 is known to be involved in several key signaling pathways, including the NOTCH, mTOR, and EGFR pathways, further highlighting its significance as a therapeutic target.

This compound: A Potent NSD3 Inhibitor

This compound is a small molecule inhibitor designed to specifically target the catalytic activity of NSD3. By inhibiting NSD3, this compound effectively reduces the levels of H3K36 methylation, thereby modulating gene expression and exerting anti-tumor effects.

Quantitative Data

The following table summarizes the key quantitative data for this compound's activity against non-small cell lung cancer (NSCLC) cell lines.

| Parameter | Value | Cell Lines | Reference |

| IC50 | 17.97 µM | H460, H1299, H1650 | [1] |

Signaling Pathways Involving NSD3

NSD3's role in cancer is multifaceted, involving the modulation of several critical signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of NSD3 inhibitors like this compound.

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the efficacy of NSD3 inhibitors like this compound.

In Vitro Histone Methyltransferase (HMT) Assay

This assay is used to determine the enzymatic activity of NSD3 and the inhibitory effect of this compound.

Materials:

-

Recombinant NSD3 enzyme

-

Histone H3 substrate

-

S-adenosyl-L-[methyl-3H]-methionine (Radiolabeled SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant NSD3 enzyme, and histone H3 substrate.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixtures.

-

Initiate the reaction by adding radiolabeled SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

-

Spot the reaction mixture onto a filter paper and wash with 10% TCA to remove unincorporated SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.

References

The Emergence of Nsd3-IN-2: A Technical Overview of a Novel NSD3 Inhibitor

For Immediate Release

In the rapidly evolving landscape of epigenetic drug discovery, the development of targeted inhibitors for histone methyltransferases has become a cornerstone of modern cancer research. Among these, Nuclear Receptor Binding SET Domain Protein 3 (NSD3) has emerged as a critical oncogenic driver in a variety of cancers, including non-small cell lung cancer. This whitepaper provides an in-depth technical guide to Nsd3-IN-2, a potent inhibitor of NSD3, detailing its discovery, mechanism of action, and the experimental protocols utilized in its characterization. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and epigenetic therapy.

Introduction to NSD3 as a Therapeutic Target

NSD3, a member of the NSD family of histone lysine methyltransferases, plays a crucial role in regulating gene expression through the di- and tri-methylation of histone H3 at lysine 36 (H3K36me2/3).[1][2][3][4][5][6][7] Dysregulation of NSD3 activity, through genetic amplification, mutation, or overexpression, has been implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.[1][2][6][8] The catalytic SET domain of NSD3 is responsible for its methyltransferase activity, and its inhibition presents a promising strategy to counteract the oncogenic effects of aberrant NSD3 signaling.[6][9][10][11]

Discovery and Profiling of this compound

This compound was identified as a potent inhibitor of NSD3 through targeted screening and optimization efforts. While the specific details of its discovery campaign are not extensively published, its biological activity has been characterized, demonstrating its potential as a valuable research tool and a lead compound for further development.

In Vitro Potency and Cellular Activity

This compound exhibits potent inhibition of NSD3's methyltransferase activity with a half-maximal inhibitory concentration (IC50) in the micromolar range. Its activity has been confirmed in cellular assays, where it effectively reduces H3K36 methylation levels and inhibits the proliferation of cancer cell lines with NSD3 dependencies.

| Parameter | Value | Assay Type | Reference |

| IC50 | 17.97 µM | Biochemical Assay | [12] |

| Cellular H3K36me3 Inhibition | Effective at 30 µM (48 h) | Western Blot in H460, H1299, H1560 cells | [12] |

| Cell Proliferation Inhibition | Effective at 50 µM (7-16 d) | Cell Viability Assay in H460, H1299, H1560 cells | [12] |

Mechanism of Action

This compound functions as a direct inhibitor of the NSD3 enzyme. While the precise binding mode has not been publicly disclosed, it is hypothesized to interact with the catalytic SET domain, thereby preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the histone H3 substrate. This inhibition of NSD3's methyltransferase activity leads to a downstream reduction in H3K36 methylation, altering gene expression and ultimately impeding cancer cell growth and proliferation.

Key Signaling Pathways Involving NSD3

NSD3 is implicated in several critical signaling pathways that drive tumorigenesis. Understanding these pathways is essential for elucidating the downstream effects of NSD3 inhibition by molecules like this compound.

Experimental Protocols

To facilitate further research and validation of NSD3 inhibitors, this section provides detailed methodologies for key experiments.

NSD3 Inhibitor Screening: In Vitro IC50 Determination

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against NSD3.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound to create a dose-response curve.

-

Prepare a reaction buffer containing recombinant NSD3 enzyme, a histone H3 peptide substrate, and the methyl donor S-adenosylmethionine (SAM).

-

-

Reaction Incubation:

-

In a microplate, combine the reaction buffer with the various concentrations of the test compound.

-

Initiate the methyltransferase reaction by adding the histone H3 substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Terminate the reaction.

-

Detect the level of H3K36 methylation using a suitable method, such as:

-

Radioactive Assay: Using [3H]-SAM and measuring the incorporation of radioactivity into the histone substrate.

-

Antibody-Based Assay (e.g., ELISA, AlphaLISA): Using a specific antibody that recognizes methylated H3K36.

-

-

-

Data Analysis:

-

Quantify the signal for each concentration of the test compound.

-

Normalize the data to the control wells (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Target Engagement: Western Blot for H3K36me3

This protocol describes how to assess the ability of an NSD3 inhibitor to reduce the levels of H3K36 trimethylation in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., H460, H1299, or H1650) to approximately 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 30 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).

-

-

Histone Extraction:

-

Harvest the cells and isolate the nuclei.

-

Extract histones from the nuclei using an acid extraction method.

-

Quantify the protein concentration of the histone extracts.

-

-

Western Blotting:

-

Separate the histone proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for H3K36me3.

-

As a loading control, incubate a parallel membrane or strip the original membrane and re-probe with an antibody against total Histone H3.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities for H3K36me3 and total Histone H3.

-

Normalize the H3K36me3 signal to the total Histone H3 signal to determine the relative change in methylation upon inhibitor treatment.

-

Future Directions and Conclusion

This compound represents a significant step forward in the development of targeted therapies against NSD3-driven cancers. Its potent and specific activity provides a valuable tool for further dissecting the role of NSD3 in cancer biology. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and related compounds to advance them into preclinical and clinical development. The continued exploration of NSD3 inhibitors holds immense promise for the treatment of a wide range of malignancies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. US20190183865A1 - Nsd family inhibitors and methods of treatment therewith - Google Patents [patents.google.com]

- 4. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular basis of nucleosomal H3K36 methylation by NSD methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions [mdpi.com]

- 9. Identification of novel class inhibitors of NSD3 methyltransferase showing a unique, bivalent binding mode in the SET domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of potent small molecule inhibitors of histone lysine methyltransferase NSDs - PubMed [pubmed.ncbi.nlm.nih.gov]

Nsd3-IN-2: A Technical Guide to its Effects on NSD3 Isoforms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Nsd3-IN-2, a potent inhibitor of the histone methyltransferase NSD3. It is intended for researchers, scientists, and drug development professionals investigating epigenetic modulators. This document outlines the differential effects of this compound on the primary isoforms of NSD3—the full-length, catalytically active NSD3L and the shorter, catalytically inactive NSD3S. We present available quantitative data, detailed experimental protocols for assessing inhibitor activity, and a discussion of the signaling pathways modulated by NSD3 and potentially affected by this compound.

Introduction to NSD3 and its Isoforms

Nuclear Receptor Binding SET Domain Protein 3 (NSD3), also known as WHSC1L1, is a histone methyltransferase that plays a crucial role in chromatin regulation and gene expression.[1][2] Dysregulation of NSD3 activity is implicated in various cancers, including breast, lung, and pancreatic cancer, making it a compelling target for therapeutic intervention.[2]

The NSD3 gene encodes three main isoforms through alternative splicing:

-

NSD3 Long (NSD3L): The full-length isoform, containing multiple functional domains including a PWWP domain, five PHD fingers, and a C-terminal SET domain which confers its histone methyltransferase activity.[3][4] NSD3L primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/2), epigenetic marks generally associated with active transcription.[2]

-

NSD3 Short (NSD3S): A shorter isoform that includes the N-terminal portion of NSD3L but lacks the catalytic SET domain.[1][3] Consequently, NSD3S is catalytically inactive. It is thought to function as a scaffold or adaptor protein, mediating protein-protein interactions.[1][5] For instance, NSD3S can link the bromodomain-containing protein BRD4 to the chromatin remodeler CHD8.[1]

-

WHISTLE: A shorter, C-terminal isoform with methyltransferase activity, though its role in cancer is less characterized.[4]

Due to these structural and functional differences, it is critical to understand how inhibitors like this compound differentially affect the NSD3 isoforms to fully elucidate their therapeutic potential.

Quantitative Data on this compound Inhibition

This compound has been identified as a potent inhibitor of NSD3. However, publicly available data on its specific activity against individual NSD3 isoforms is limited. The following table summarizes the currently known quantitative data for this compound and a related compound, Nsd3-IN-1.

| Inhibitor | Target | IC50 (µM) | Assay Type | Notes |

| This compound | NSD3 (isoform not specified) | 17.97[6] | Not specified | Inhibits H3K36me3 expression in H460, H1299, and H1560 cells at 30 µM. Inhibits proliferation of these cell lines at 50 µM.[6] |

| Nsd3-IN-1 | NSD3 (isoform not specified) | 28.58 | Not specified | Related compound with inhibitory activity against NSD3. |

Note: The lack of isoform-specific IC50 values is a significant gap in the current understanding of this compound's mechanism of action. Future studies should aim to characterize the inhibitory potential of this compound against purified, full-length NSD3L and assess its binding affinity to NSD3S.

Signaling Pathways Modulated by NSD3

NSD3, primarily through the catalytic activity of NSD3L, is involved in the regulation of several key oncogenic signaling pathways. This compound, by inhibiting NSD3L's methyltransferase function, is expected to modulate these pathways.

NOTCH Signaling Pathway

NSD3L is a positive regulator of the NOTCH signaling pathway. Mechanistically, NSD3L, in cooperation with EZH2 and RNA polymerase II, increases H3K36me2/3 at the promoters of genes involved in NOTCH receptor cleavage. This leads to the nuclear accumulation of the NOTCH intracellular domain (NICD), which in turn transcriptionally represses E-cadherin, promoting epithelial-to-mesenchymal transition (EMT) and cancer stem cell-like properties.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A guide to ERK dynamics, part 1: mechanisms and models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NSD3 protein methylation and stabilization transforms human ES cells into variant state - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. NSD3-Induced Methylation of H3K36 Activates NOTCH Signaling to Drive Breast Tumor Initiation and Metastatic Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Enzymatic Activity of NSD3

Introduction

Nuclear Receptor Binding SET Domain Protein 3 (NSD3), also known as WHSC1L1, is a histone lysine methyltransferase belonging to the NSD family, which also includes NSD1 and NSD2.[1][2] These enzymes are crucial for maintaining chromatin integrity and regulating gene expression.[3] NSD3 primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/me2), a mark associated with active transcription.[4][5][6] The NSD3 gene is located on chromosome 8p11.2 and is frequently amplified or mutated in various cancers, including breast, lung, and pancreatic cancer, highlighting its significance as an oncogene and a therapeutic target.[1][7][8]

The NSD3 gene produces three main isoforms through alternative splicing: a full-length protein (NSD3-long or NSD3L), a short isoform (NSD3-short or NSD3S) that lacks the catalytic SET domain, and another short transcript known as WHISTLE.[4][5] While NSD3L exerts its oncogenic functions through its catalytic activity, NSD3S can act as a scaffold or adaptor protein, contributing to tumorigenesis through methyltransferase-independent mechanisms.[1][5][7] This guide provides a detailed examination of the enzymatic core of NSD3, its regulation, substrate specificity, role in signaling, and the experimental protocols used for its study.

NSD3 Protein Domain Architecture

NSD3 is a large, multidomain protein. The long isoform (NSD3L) contains several conserved domains critical for its function, while the short isoform (NSD3S) contains only the N-terminal region.[2][5]

Enzymatic Activity and Substrate Specificity

The catalytic activity of NSD3 resides within its SET domain, which is flanked by AWS (Associated With SET) and Post-SET domains; these three components form the catalytic core.[4][5]

Histone Substrates

While NSD3 is primarily recognized as an H3K36 mono- and di-methyltransferase, its substrate specificity has been a subject of investigation.[4][6] In vitro assays using peptide substrates have shown that the catalytic domain of NSD3 can methylate various lysines, including H3K4, H3K9, H3K27, H3K36, H3K79, and H4K20.[3][4] However, when using more physiologically relevant recombinant nucleosomes as a substrate, the activity of all NSD family members becomes highly specific for H3K36.[4][6] This specificity is achieved through a mechanism where the nucleosomal DNA acts as an allosteric effector.[3][4] Cryo-EM structures have revealed that NSD3 engagement with the nucleosome causes a partial unwrapping of the DNA near the linker region, allowing the catalytic domain to insert itself between the histone octamer and the DNA.[4][9] This precise positioning orients the H3 tail into the active site, ensuring H3K36 is the preferred target.[4][6]

Non-Histone Substrates

Beyond histones, NSD3 has been shown to methylate non-histone proteins, expanding its functional role. A notable example is the Epidermal Growth Factor Receptor (EGFR).[4] NSD3-mediated mono-methylation of EGFR at lysine 721 (K721) in its kinase domain enhances its kinase activity and downstream ERK signaling, even in the absence of its ligand, EGF.[5][7][10] This activity promotes cell cycle progression and is implicated in squamous cell carcinoma of the head and neck (SCCHN).[7][10]

Data Presentation: Substrate Specificity

| Substrate Type | Specific Substrate | Target Residue(s) | Methylation State | Context / Notes |

| Histone | Histone H3 | K36 | Mono- and Di-methylation | Primary and most specific target, especially on nucleosomal substrates.[4][5] |

| Histone H3 | K4, K9, K27, K79 | Methylation | Observed in vitro, primarily with peptide substrates.[4][5] | |

| Histone H4 | K20 | Methylation | Observed in vitro, primarily with peptide substrates.[4][5] | |

| Non-Histone | EGFR | K721 | Mono-methylation | Enhances kinase activity and downstream signaling.[5][7] |

Regulation of NSD3 Enzymatic Activity

The catalytic function of NSD3 is tightly regulated by multiple mechanisms, including autoinhibition, allosteric activation by the nucleosome, and the influence of other histone post-translational modifications (PTMs).

Autoinhibition and Nucleosomal Activation

In its unbound state, NSD3 exists in a catalytically inactive conformation.[3] An autoinhibitory loop connecting the SET and Post-SET domains physically blocks the active site.[3][4] Binding to the nucleosome induces a significant conformational change that relieves this inhibition.[4][9] This interaction, involving contacts with both nucleosomal DNA and the histone core (specifically H2A and H3), repositions the autoinhibitory loop, opening the catalytic site for the H3 tail and S-Adenosyl methionine (SAM) cofactor binding.[3][4][9]

Regulation by Other PTMs

NSD3 activity is also modulated by the existing epigenetic landscape.

-

Inhibition by H2AK119ub : Ubiquitination of histone H2A at lysine 119 inhibits the activity of all NSD family members. This is likely due to steric hindrance, as NSD3 forms extensive contacts with the C-terminus of H2A.[4][9]

-

Inhibition by H3K4me3 : Trimethylation of H3 at lysine 4 also reduces NSD3's catalytic activity. This correlates with findings that the PHD5 finger of NSD3 preferentially binds to unmodified H3K4, suggesting this interaction contributes to optimal catalytic function.[4][5]

Cancer-Associated Hyperactivating Mutations

Recurrent mutations in NSD3 found in human cancers can lead to a hyperactive state. For instance, the T1232A substitution, identified in lung squamous cell carcinoma, renders the enzyme more efficient at generating H3K36me2 compared to the wild-type protein.[9][11] Similarly, the E1181K/T1232A double mutant exhibits higher methylation activity on nucleosomes both in vitro and in cells.[9]

Quantitative Analysis of NSD3 Activity

Kinetic Parameters

Kinetic studies highlight the importance of the nucleosomal context for NSD3 activity. The C-terminal portion of NSD3 (NSD3c), which contains the catalytic domains, displays a 2.6-fold higher kcat value for nucleosome core particles (NCPs) with linker DNA (187 bp) compared to those without (147 bp), demonstrating the preference for a more complete nucleosomal structure.[9]

Inhibitors of NSD3

Given its role in cancer, significant effort has been directed toward developing small-molecule inhibitors of NSD3. These compounds can be valuable research tools and potential therapeutic agents.[12]

| Inhibitor | Target/Mechanism | IC50 | Notes / Reference |

| NSD3-IN-1 | Direct NSD3 inhibitor | 28.58 µM | Targets histone methyltransferase activity.[13] |

| BIX-01294 | Inhibits NSD1, NSD2, and NSD3 | 95 ± 53 µM | Targets the SET domain.[14] |

| GSKJ1 | Indirect inhibitor | - | Inhibits γ-secretase, affecting NSD3 via the Notch pathway.[15] |

| A-196 | Direct inhibitor | - | Intervenes with the catalytic SET domain.[15] |

| EPZ-6438 | Direct inhibitor | - | Intervenes with the catalytic SET domain.[15] |

| SGC-CBP30 | Direct inhibitor | - | Selective histone methyltransferase inhibitor.[15] |

| BT5 | Covalent inhibitor | - | Selectively inhibits the NSD family; targets a cysteine in the autoinhibitory loop.[16] |

| SZ881 | Covalent inhibitor | - | Covalently engages a conserved zinc-binding cysteine in NSD1 and NSD3.[16] |

| SLN479 | Covalent inhibitor | - | Potently and selectively binds to and inhibits NSD3.[16] |

Role of NSD3 Enzymatic Activity in Signaling Pathways

The methyltransferase activity of NSD3L is a key driver of oncogenic signaling in several cancers. By depositing H3K36me2 marks at specific gene loci, NSD3 activates transcriptional programs that promote tumor initiation, growth, and metastasis.[8]

NSD3 in the NOTCH Signaling Pathway

In breast cancer, elevated NSD3 expression is associated with poor survival.[8] NSD3L cooperates with EZH2 and RNA Polymerase II to increase H3K36me2/3 levels at genes involved in NOTCH signaling, such as NOTCH receptors and the metalloprotease ADAM12.[8][10] This epigenetic activation leads to increased cleavage and nuclear accumulation of the NOTCH intracellular domain (NICD), which in turn promotes an epithelial-to-mesenchymal transition (EMT) and expands the population of cancer-initiating cells.[8]

Other Implicated Pathways

-

mTOR Pathway : In lung cancer with 8p11-12 amplification, NSD3-catalyzed H3K36 methylation results in the transcriptional activation of key oncogenes, including those involved in activating mTOR signaling.[10]

-

EGFR Pathway : As a non-histone substrate, NSD3 directly methylates and activates EGFR, promoting downstream ERK signaling and cell cycle progression.[7][10]

-

Cell Cycle Regulation : NSD3 regulates the transcription of critical cell cycle genes like CDC6 and CDK2. Knockdown of NSD3 can induce cell cycle arrest, highlighting its role in promoting proliferation.[10]

Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the ability of recombinant NSD3 to methylate a substrate, typically recombinant nucleosomes.

Methodology:

-

Reaction Setup : Incubate recombinant NSD3 (e.g., 6xHis-MBP-tagged NSD3, aa 680-1437) with recombinant nucleosomes in HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 20 mM KCl, 5 mM MgCl₂, 10% glycerol).[17]

-

Initiation : Start the reaction by adding the methyl donor.

-

Termination & Detection :

-

Radiometric : Stop the reaction by adding SDS loading buffer. Separate proteins via SDS-PAGE. Detect the transfer of the ³H-methyl group to histones using autoradiography or liquid scintillation counting of the excised histone bands.[11]

-

Non-Radioactive : Stop the reaction and separate proteins via SDS-PAGE. Transfer to a membrane and perform a Western blot using antibodies specific for H3K36me1 or H3K36me2.[11]

-

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where NSD3 is bound or to map the distribution of its catalytic product, H3K36me2.

Methodology:

-

Cross-linking : Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing : Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP) : Incubate the sheared chromatin overnight with an antibody specific to NSD3 or H3K36me2. Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washes : Perform a series of stringent washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking : Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Degrade proteins with Proteinase K.

-

DNA Purification : Purify the immunoprecipitated DNA.

-

Analysis : Analyze the purified DNA using qPCR (ChIP-qPCR) to quantify enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide mapping.

Mass Spectrometry for Histone Modification Analysis

Mass spectrometry (MS) is a powerful tool for identifying and quantifying histone PTMs, including those catalyzed by NSD3.

Methodology:

-

Histone Extraction : Isolate nuclei from cells and extract histones using acid extraction.

-

Sample Preparation :

-

Bottom-Up MS : Digest histones into smaller peptides using enzymes like Trypsin. Peptides may be chemically derivatized to enable detection of methylation.

-

Top-Down MS : Analyze intact, full-length histone proteins without digestion. This approach is powerful for identifying combinations of PTMs on a single histone molecule.[18]

-

-

LC-MS/MS Analysis : Separate the peptides or proteins using liquid chromatography (LC) and analyze them with a mass spectrometer. The instrument measures the mass-to-charge ratio of the molecules and fragments them to determine their sequence and the precise location and type of modifications.

-

Data Analysis : Use specialized software to identify peptides/proteins and their modifications from the MS spectra and to quantify their relative abundance across different samples. MALDI-TOF MS can also be used to detect methylation states on histone fragments.[14]

References

- 1. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Molecular basis of nucleosomal H3K36 methylation by NSD methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. NSD3: Advances in cancer therapeutic potential and inhibitors research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. scbt.com [scbt.com]

- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 17. pubcompare.ai [pubcompare.ai]

- 18. researchgate.net [researchgate.net]

The Role of NSD3 in Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Receptor Binding SET Domain Family Member 3 (NSD3), also known as WHSC1L1, is a histone lysine methyltransferase that plays a critical role in chromatin remodeling and gene regulation. As a member of the NSD family of proteins, which also includes NSD1 and NSD2, NSD3 is primarily responsible for the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2). These modifications are predominantly associated with active transcription and are crucial for maintaining chromatin integrity. Dysregulation of NSD3 activity has been implicated in various cancers, making it a significant target for therapeutic development. This guide provides an in-depth technical overview of NSD3's function, the methodologies to study it, and its role in disease.

Core Concepts: NSD3 Structure, Function, and Regulation

NSD3 is a large, multi-domain protein that exists in several isoforms, with the long (NSD3L) and short (NSD3S) isoforms being the most studied.[1][2]

-

NSD3L (Full-length): Contains the catalytic SET domain responsible for its methyltransferase activity, along with several chromatin-reading domains, including PWWP and PHD domains. The SET domain is flanked by AWS (Associated with SET) and post-SET domains, which are crucial for its catalytic function.[1][3]

-

NSD3S (Short isoform): Lacks the C-terminal catalytic SET domain but retains the N-terminal domains, including the PWWP domain. This isoform functions as a scaffold or adaptor protein, mediating protein-protein interactions.[1][2]

The enzymatic activity of NSD3 is directed towards H3K36 on nucleosomal substrates. The interaction with the nucleosome is critical for relieving an autoinhibitory loop within the SET domain, leading to its activation.[1][4] This interaction involves contacts with both the histone tails and the nucleosomal DNA.[1]

Quantitative Data on NSD3 Interactions and Activity

Understanding the quantitative aspects of NSD3's function is crucial for experimental design and drug development. The following tables summarize key quantitative data related to NSD3's enzymatic activity, binding affinities, and inhibitor efficacy.

Table 1: Enzymatic Kinetics of NSD3

| Substrate | K_m_ (μM) | k_cat_ (min⁻¹) | Reference |

| 147-bp Nucleosome Core Particle (NCP) | 2.5 ± 0.4 | 0.013 ± 0.001 | [4] |

| 187-bp Nucleosome Core Particle (NCP) | 0.4 ± 0.1 | 0.034 ± 0.002 | [4] |

Table 2: Binding Affinities of NSD3 Domains

| Interacting Partners | NSD3 Domain | K_d_ | Method | Reference |

| H3K36me2 peptide | PWWP1 | 0.86 mM | Not specified | [3] |

| H3K36me3 peptide | PWWP1 | ~3 mM | NMR Titration | [5] |

| BRD4 ET domain | NSD3-short | Not specified | Surface Plasmon Resonance | [4] |

Table 3: Inhibitors of NSD3

| Inhibitor | Target | IC_50_ / GI_50_ | Cell Line | Reference |

| Compound 13i | NSD3 SET domain | IC_50_ = 287 μM (in vitro) | - | [6] |

| Compound 13i | - | GI_50_ = 36.5 μM | JIMT1 (breast cancer) | [6] |

Signaling and Functional Pathways

NSD3 functions within a complex network of interactions to regulate gene expression. A key pathway involves its interaction with the bromodomain and extraterminal domain (BET) protein BRD4 and the chromatin remodeler CHD8. The short isoform, NSD3S, acts as a scaffold, linking BRD4 to CHD8, thereby recruiting this remodeling complex to chromatin to facilitate transcriptional activation of oncogenes like MYC. This interaction is independent of NSD3's methyltransferase activity and highlights the importance of its scaffolding function in cancer.

Experimental Protocols

Histone Methyltransferase (HMT) Assay

This protocol is designed to measure the in vitro methyltransferase activity of NSD3 on nucleosomal substrates.

Workflow:

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM MgCl₂, and 1 mM DTT.

-

Add Substrates: Add recombinant nucleosomes (e.g., 1 µg) and purified recombinant NSD3 protein (e.g., 0.5 µg) to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding 1 µCi of S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM). The final reaction volume is typically 20-50 µL.

-

Incubation: Incubate the reaction at 30°C for 1-4 hours.

-

Stop Reaction: Stop the reaction by adding 2x Laemmli sample buffer.

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Visualize total histones by Coomassie blue staining.

-

Detect the transfer of the [³H]-methyl group to histones by fluorography or by excising the histone bands and measuring radioactivity using a scintillation counter.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol describes the procedure to identify the genomic regions occupied by NSD3.

Workflow:

Methodology:

-

Cross-linking: Cross-link cells (e.g., 1x10⁷) with 1% formaldehyde for 10 minutes at room temperature. Quench with 125 mM glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-NSD3 antibody overnight at 4°C.

-

Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the DNA using phenol:chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

Co-Immunoprecipitation (Co-IP)

This protocol is used to identify proteins that interact with NSD3 in vivo.

Workflow:

Methodology:

-

Cell Lysis: Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-NSD3 antibody for 2-4 hours or overnight at 4°C.

-

Add protein A/G beads and incubate for another 1-2 hours to capture the immune complexes.

-

-

Washes: Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis:

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against suspected interacting partners (e.g., anti-BRD4).

-

Mass Spectrometry: For unbiased identification of interacting partners, subject the eluted proteins to mass spectrometry analysis.

-

NSD3 in Drug Development

The amplification and overexpression of NSD3 in various cancers, including breast, lung, and bladder cancer, have established it as a promising therapeutic target.[1] The development of small molecule inhibitors targeting the catalytic SET domain or the chromatin-reading PWWP domains is an active area of research.[6] Furthermore, the dependence of some cancers on the NSD3S-BRD4 interaction suggests that disrupting this protein-protein interaction could be a viable therapeutic strategy. The hypersensitivity of NSD3-driven cancers to BET inhibitors further underscores the therapeutic potential of targeting the NSD3 pathway.

Conclusion

NSD3 is a multifaceted chromatin remodeler with both catalytic and scaffolding functions that are integral to gene regulation. Its role in promoting oncogenesis has made it a focal point for cancer research and drug discovery. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the biology of NSD3 and develop novel therapeutic interventions.

References

- 1. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NSD3 protein methylation and stabilization transforms human ES cells into variant state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular basis of nucleosomal H3K36 methylation by NSD methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Methyltransferase NSD3 Has Chromatin-binding Motifs, PHD5-C5HCH, That Are Distinct from Other NSD (Nuclear Receptor SET Domain) Family Members in Their Histone H3 Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elevated NSD3 Histone Methylation Activity Drives Squamous Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Nsd3-IN-2: A Technical Guide to its Impact on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Nsd3-IN-2, also identified as compound C6, is a potent inhibitor of the nuclear receptor-binding SET domain protein 3 (NSD3), a histone methyltransferase implicated in various cancers. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on gene transcription, and detailed experimental protocols for its characterization. By inhibiting the catalytic activity of NSD3, this compound modulates histone H3 lysine 36 (H3K36) methylation, a critical epigenetic mark for active transcription, thereby offering a promising avenue for therapeutic intervention in NSD3-driven malignancies.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound (compound C6).

| Parameter | Value | Cell Lines | Conditions | Reference |

| IC50 | 17.97 μM | N/A (Biochemical Assay) | In vitro NSD3 inhibition | [1] |

| Cell Growth Inhibition | Effective | H460, H1299, H1650 (Non-small cell lung cancer) | 50 μM; 7-16 days | [1] |

| H3K36me3 Inhibition | Observed | H460, H1299, H1560 (Non-small cell lung cancer) | 30 μM; 48 hours | [1] |

Mechanism of Action: Impact on Gene Transcription

NSD3 is a histone methyltransferase that specifically catalyzes the di- and tri-methylation of histone H3 at lysine 36 (H3K36me2/3). These methylation marks are predominantly associated with actively transcribed gene bodies and are crucial for regulating gene expression. This compound, by inhibiting the catalytic SET domain of NSD3, prevents the deposition of these marks.

The reduction in H3K36me3 levels upon treatment with this compound disrupts the normal transcriptional program.[1] This can lead to the downregulation of oncogenes that are dependent on NSD3-mediated H3K36 methylation for their expression. The observed anti-proliferative effects in non-small cell lung cancer cell lines suggest that the genes regulated by NSD3 are critical for cancer cell survival and proliferation.[1]

Signaling Pathways

The inhibition of NSD3 by this compound can be visualized as an interruption of the epigenetic regulation of gene expression. The following diagram illustrates the simplified signaling pathway.

References

Methodological & Application

Preparation of Nsd3-IN-2 Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of Nsd3-IN-2, a potent inhibitor of the histone methyltransferase NSD3. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results in research and drug development.

Introduction to this compound

This compound is a small molecule inhibitor of NSD3 (Nuclear Receptor Binding SET Domain Protein 3), a histone lysine methyltransferase. NSD3 is implicated in various cellular processes, and its dysregulation has been linked to several cancers. This compound serves as a valuable tool for studying the biological functions of NSD3 and for preclinical drug development. It has been shown to inhibit the growth and proliferation of non-small cell lung cancer cell lines.[1]

Physicochemical Data and Solubility

Proper stock solution preparation begins with accurate information about the compound's properties. The key details for this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 337.40 g/mol |

| CAS Number | 675190-57-5 |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) |

| Storage of Solid | Refer to Certificate of Analysis for recommendations. |

| Stock Solution Storage | -20°C (short-term) or -80°C (long-term) |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

-

This compound powder

-

Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Sonicator

Procedure:

-

Acclimatize the Compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

-

Weigh the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.374 mg of this compound.

-

Calculation:

-

Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L × 0.001 L × 337.40 g/mol × 1000 mg/g = 3.374 mg

-

-

-

Dissolve in DMSO:

-

Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound powder. To prepare a 10 mM stock solution with 3.374 mg of the compound, add 1 mL of DMSO.

-

Cap the tube tightly.

-

-

Ensure Complete Dissolution:

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

-

If precipitation or cloudiness is observed, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.

-

-

Aliquot and Store:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.

-

Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway Context

This compound exerts its effects by inhibiting the catalytic activity of NSD3, a key enzyme in the regulation of gene expression through histone methylation. NSD3 specifically catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/2). This modification is generally associated with actively transcribed regions of chromatin. By inhibiting NSD3, this compound can alter the histone code and subsequently impact the expression of genes involved in cellular processes such as proliferation and differentiation.

Caption: Inhibition of the NSD3 Signaling Pathway by this compound.

References

Optimal Concentration of Nsd3-IN-2 for H460 Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nsd3-IN-2 is a potent inhibitor of the nuclear receptor-binding SET domain protein 3 (NSD3), a histone lysine methyltransferase.[1] Dysregulation of NSD3 is implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC). The H460 cell line, a human NSCLC line, is a widely used model for studying lung cancer biology and for the preclinical evaluation of potential therapeutic agents. Determining the optimal concentration of this compound is critical for achieving desired experimental outcomes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of histone methylation, while minimizing off-target effects. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in H460 cells.

Mechanism of Action

This compound functions by inhibiting the catalytic activity of the NSD3 enzyme, which is responsible for the di- and tri-methylation of histone H3 at lysine 36 (H3K36me2/3). This epigenetic modification plays a crucial role in transcriptional regulation. By inhibiting NSD3, this compound can alter gene expression profiles, leading to the suppression of cancer cell growth and proliferation. In H460 cells, treatment with 30 μM this compound for 48 hours has been shown to inhibit the expression of H3K36me3.[1]

Signaling Pathway of NSD3 Inhibition

Caption: Inhibition of NSD3 by this compound blocks H3K36 methylation, leading to altered gene expression and subsequent inhibition of cell proliferation and induction of apoptosis.

Quantitative Data Summary

The following table summarizes the known quantitative data for the effects of this compound on H460 cells. It is important to note that a complete dose-response study for all cellular effects is not publicly available. The optimal concentration will vary depending on the specific experimental endpoint.

| Parameter | Cell Line | Concentration | Incubation Time | Effect | Reference |

| IC50 | H460 | 17.97 µM | Not Specified | Inhibition of cell growth/proliferation | [1] |

| Histone Methylation | H460 | 30 µM | 48 hours | Inhibition of H3K36me3 expression | [1] |

| Cell Proliferation | H460 | 50 µM | 7-16 days | Inhibition of cell proliferation | [1] |

Experimental Protocols

Detailed protocols for key experiments to determine the optimal concentration of this compound in H460 cells are provided below. These protocols are based on established methodologies for H460 cells and similar inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to determine the concentration of this compound that inhibits cell metabolic activity, which is an indicator of cell viability and proliferation. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.

Experimental Workflow for MTT Assay

References

Application Notes and Protocols for Nsd3-IN-2 in Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nsd3 and the Role of Nsd3-IN-2

Nuclear SET domain-containing protein 3 (NSD3), a histone lysine methyltransferase, is a critical regulator of gene expression and is increasingly implicated in the pathogenesis of various cancers.[1][2][3] NSD3 catalyzes the methylation of histone H3 at lysine 36 (H3K36), a modification associated with active transcription.[2][4] The gene encoding NSD3 is located on chromosome 8p11.2, a region frequently amplified in breast, lung, and colon cancers, leading to its overexpression.[1][5] Elevated NSD3 expression has been linked to the activation of key oncogenic signaling pathways, including NOTCH, mTOR, and EGFR/ERK, promoting cancer cell proliferation, survival, and metastasis.[1][6][7]

This compound is a potent and specific inhibitor of NSD3 with a reported IC50 value of 17.97 μM.[8] This small molecule has been shown to inhibit the growth and proliferation of non-small cell lung cancer cell lines, such as H460, H1299, and H1650, highlighting its potential as a therapeutic agent.[8] These application notes provide a detailed protocol for utilizing this compound in a common cell viability assay to assess its cytotoxic and anti-proliferative effects on cancer cells.

Key Signaling Pathway of NSD3

The diagram below illustrates a simplified signaling pathway involving NSD3. Overexpression or hyperactivity of NSD3 leads to increased H3K36 methylation, which in turn can activate downstream oncogenic pathways like NOTCH and EGFR/ERK, driving tumor progression. This compound acts by inhibiting the methyltransferase activity of NSD3, thereby blocking these downstream effects.

Caption: NSD3 signaling pathway and its inhibition.

Experimental Protocols

A highly sensitive and robust method for assessing cell viability is the CellTiter-Glo® Luminescent Cell Viability Assay. This homogeneous "add-mix-measure" assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9][10]

Materials

-

Cancer cell lines (e.g., H460, H1299, or other relevant lines)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Experimental Workflow

The following diagram outlines the key steps for performing a cell viability assay with this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of NSD3 in Cancer | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. dovepress.com [dovepress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 10. ch.promega.com [ch.promega.com]

Application Note & Protocol: Detection of H3K36me2 Reduction Following Nsd3-IN-2 Treatment via Western Blot

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the inhibition of NSD3-mediated H3K36me2 (Histone H3 dimethylation at lysine 36) using the small molecule inhibitor Nsd3-IN-2. The protocol outlines the entire workflow, from cell culture and inhibitor treatment to histone extraction and subsequent analysis by Western blot.

Introduction

Histone methyltransferases of the NSD (Nuclear Receptor Binding SET Domain Protein) family play a critical role in regulating gene expression through the methylation of histone H3 at lysine 36 (H3K36). NSD3, in particular, is responsible for depositing the H3K36me2 mark. Dysregulation of NSD3 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. This compound is a potent inhibitor of NSD3 with a reported IC50 of 17.97 μM. This application note provides a robust method to evaluate the cellular activity of this compound by monitoring the levels of its downstream epigenetic mark, H3K36me2.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental procedure.

Caption: Mechanism of this compound action on H3K36me2.

Caption: Experimental workflow for H3K36me2 Western blot.

Quantitative Data Summary

The following table provides a summary of recommended starting concentrations and dilutions for the key reagents in this protocol. Optimization may be required depending on the cell line and specific antibodies used.

| Reagent/Parameter | Recommended Range/Value | Notes |

| This compound Concentration | 10 - 50 µM | Start with a dose-response experiment to determine the optimal concentration for your cell line. |

| Treatment Duration | 24 - 72 hours | Time-course experiments are recommended to identify the optimal treatment duration. |

| Primary Antibody: Anti-H3K36me2 | 1:1000 - 1:5000 dilution | Refer to the manufacturer's datasheet for specific recommendations. |

| Primary Antibody: Anti-Histone H3 (Loading Control) | 1:5000 - 1:20000 dilution | Total Histone H3 is a reliable loading control for histone modification studies. |

| Secondary Antibody (HRP-conjugated) | 1:5000 - 1:20000 dilution | Use an appropriate secondary antibody that recognizes the host species of your primary antibodies. |

| Protein Loading per Lane | 10 - 20 µg of histone extract | The optimal amount may vary; ensure consistent loading across all lanes. |

Experimental Protocols

Part 1: Cell Culture and this compound Treatment

-

Cell Seeding: Plate your cells of interest at a density that will allow for logarithmic growth during the treatment period. The optimal seeding density will vary between cell lines.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: Once the cells have adhered and are in the logarithmic growth phase, replace the medium with the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Part 2: Histone Extraction (Acid Extraction Method)

This protocol is adapted from standard acid extraction procedures for histones.[1][2]

-

Cell Harvesting:

-

For adherent cells, wash the cells once with ice-cold PBS.

-

Add a suitable amount of ice-cold PBS with protease inhibitors and scrape the cells.

-

For suspension cells, pellet the cells by centrifugation.

-

Transfer the cell suspension to a microcentrifuge tube.

-

-

Cell Lysis:

-

Centrifuge the cells at 1,000 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 1 ml of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v) and protease inhibitors).

-

Lyse the cells by incubating on a rotator for 10 minutes at 4°C.

-

-

Nuclei Isolation:

-

Centrifuge the lysate at 2,000 x g for 10 minutes at 4°C to pellet the nuclei.

-

Carefully discard the supernatant.

-

-

Acid Extraction:

-

Resuspend the nuclear pellet in 400 µl of 0.2 N HCl.

-

Incubate on a rotator overnight at 4°C to extract the histones.

-

-

Histone Precipitation and Quantification:

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the histones to a new tube.

-

Neutralize the acid by adding 1/10th volume of 2 M NaOH.

-

Determine the protein concentration using a Bradford or BCA protein assay. It is crucial to use the same buffer for the standards as for the samples.

-

Store the histone extracts at -80°C.

-

Part 3: Western Blot Analysis

-

Sample Preparation:

-

Mix the desired amount of histone extract (10-20 µg) with 4X Laemmli sample buffer.

-